Enzymatic Profiling: 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition Compared with In-Class Coumarins
The target compound shows negligible inhibition of human recombinant 5-LOX and sEH (IC50 > 10,000 nM in both assays) [1]. This contrasts with structurally related coumarin derivatives such as 5-methoxy-3-(2-methoxybenzyl)-2H-chromen-2-one (CHEMBL505327), which exhibits cannabinoid receptor CB1/CB2 agonist activity (Ki 32 nM and 49 nM, respectively) , and 7-benzyloxycoumarin analogs that inhibit MAO B with Ki values in the 0.1–0.5 µM range [2]. The lack of 5-LOX/sEH activity for the target compound is a differentiative feature: it indicates that the 4-ethyl, 8-methyl substitution pattern does not engage these enzymes, information critical for selecting compounds in inflammatory pathway screening.
| Evidence Dimension | Enzyme inhibition potency (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (5-LOX); IC50 > 10,000 nM (sEH) |
| Comparator Or Baseline | 5-Methoxy-3-(2-methoxybenzyl)-2H-chromen-2-one (CB1 Ki = 32 nM, CB2 Ki = 49 nM); 7-Benzyloxycoumarin analogs (MAO B Ki = 0.1–0.5 µM) |
| Quantified Difference | >200-fold weaker 5-LOX inhibition relative to nanomolar-potent coumarin CB ligands; >20-fold weaker than MAO B coumarin inhibitors |
| Conditions | 5-LOX: human recombinant enzyme in E. coli BL21(DE3) assessed by LTB4/5-HETE formation; sEH: human recombinant enzyme, PHOME substrate. CB/MOA assays: radioligand binding or fluorometric in standard cell-free systems. |
Why This Matters
This negative selectivity profile is essential for researchers seeking coumarins that are silent on the 5-LOX/sEH/MAO axis, as it prevents confounding activity in inflammation or neuroscience screens.
- [1] BindingDB entry BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for human recombinant 5-LOX and sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] Binda, C. et al. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. J. Med. Chem., 50, 5848-5852. View Source
